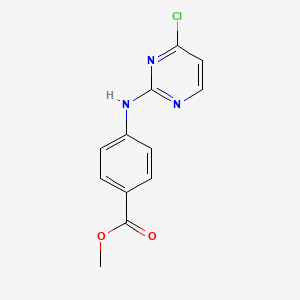

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-2-4-9(5-3-8)15-12-14-7-6-10(13)16-12/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIPEYKQYLQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of a chlorinated pyrimidine with an amino-benzoate derivative. The key step is the formation of the amino linkage between the pyrimidine ring and the benzoate moiety.

Typical Procedure:

- Starting materials: 4-chloropyrimidine-2-amine derivatives and methyl 4-aminobenzoate.

- Reaction conditions: Usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate nucleophilic attack.

- Reaction temperature: Ranges from ambient to 80°C.

- Outcome: Formation of the desired compound via nucleophilic aromatic substitution.

Example:

In a patent (EP3640246NWA1), a multi-step synthesis involves initial preparation of a pyrimidine derivative, followed by coupling with methyl 4-aminobenzoate under basic conditions, often at elevated temperatures to promote substitution efficiency.

Data Table:

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-chloropyrimidine-2-amine | DMF | 80°C | 70-80% | Nucleophilic substitution |

| 2 | Methyl 4-aminobenzoate | - | RT to 60°C | 60-75% | Coupling with pyrimidine |

Reaction of 2,4-Dihalogenopyrimidines with Amino Benzoates

Method Overview:

This method utilizes 2,4-dihalogenopyrimidines, such as 2,4-dichloropyrimidine, reacting with methyl 4-aminobenzoate in the presence of a base to form the amino pyrimidine derivative.

Key Reaction:

$$ \text{2,4-Dichloropyrimidine} + \text{Methyl 4-aminobenzoate} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate} $$

Reaction Conditions:

- Base: Sodium methoxide, potassium tert-butoxide, or sodium hydroxide.

- Solvent: Acetonitrile, ethanol, or N-methylpyrrolidone.

- Temperature: Typically between 60°C and 100°C.

- Duration: 4-24 hours depending on conditions.

Research Findings:

A detailed synthesis (from patent WO2020084142A1) describes reacting 2,4-dichloropyrimidine with methyl 4-aminobenzoate in the presence of sodium methoxide in acetonitrile, yielding the target compound with yields up to 75%.

Data Table:

| Step | Reagents | Solvent | Base | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Acetonitrile | Sodium methoxide | 80°C | 6-8h | 70-75% | Nucleophilic aromatic substitution |

Protection/Deprotection Strategies in Multi-Step Synthesis

Method Overview:

In some protocols, the amino group on the pyrimidine or benzoate is temporarily protected to prevent side reactions, then deprotected after coupling.

Example:

- Use of tert-butoxycarbonyl (Boc) or tert-butyl (t-Bu) groups for amine protection.

- Post-coupling deprotection conducted under acidic conditions (e.g., trifluoroacetic acid).

Research Findings:

Patents indicate that employing protecting groups enhances selectivity and yields, especially when multiple reactive sites are present.

Data Table:

| Step | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Boc-protected amino pyrimidine | TFA | Deprotected amino | Improves coupling selectivity |

Esterification of the Carboxylic Acid to Methyl Ester

Method Overview:

Conversion of benzoic acid derivatives to methyl esters is achieved through Fischer esterification or methylation using diazomethane.

Typical Procedure:

- Fischer esterification: React benzoic acid with methanol in the presence of sulfuric acid under reflux.

- Diazomethane methylation: Methylation of benzoic acid using diazomethane at low temperatures.

Research Findings:

Most synthesis routes prefer Fischer esterification for simplicity and safety, yielding methyl 4-aminobenzoate efficiently.

Data Table:

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fischer esterification | Benzoic acid, methanol, H2SO4 | Reflux | 85-90% | Widely used |

Summary of Key Data and Reaction Parameters

| Preparation Step | Reagents | Solvent | Catalyst/Base | Temperature | Time | Typical Yield | References |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-chloropyrimidine-2-amine + methyl 4-aminobenzoate | DMF | K2CO3 | 80°C | 4-8h | 70-80% | EP3640246NWA1 |

| Coupling with dichloropyrimidine | 2,4-dichloropyrimidine + methyl 4-aminobenzoate | Acetonitrile | NaOMe | 80°C | 6-8h | 70-75% | WO2020084142A1 |

| Esterification | Benzoic acid + methanol | Methanol | H2SO4 | Reflux | 2-4h | 85-90% | General literature |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of 4-((4-chloropyrimidin-2-yl)amino)benzoic acid.

Scientific Research Applications

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural and Physicochemical Comparisons

*Note: The target compound’s molecular weight is inferred based on substitution patterns; direct data is unavailable in the provided evidence.

Key Observations:

Chlorine Positional Isomerism : The 4-chloro vs. 5-chloro substitution on the pyrimidine ring (as in Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate) alters intermolecular interactions. The 5-chloro derivative exhibits C—Cl⋯O contacts (3.233 Å) and cis-amide conformations, whereas 4-chloro analogs may favor different hydrogen-bonding networks .

Heterocyclic Core Variations : Replacing pyrimidine with triazine (e.g., metsulfuron methyl ester) introduces additional nitrogen atoms, enhancing electronegativity and reactivity. Triazine-based compounds often exhibit stronger hydrogen-bonding capacity, critical for herbicide activity .

Crystallographic and Coordination Behavior

The 5-chloro analog forms a two-dimensional network in its silver(I) complex, with the amide group adopting a cis conformation. In contrast, the free ligand shows trans conformations when uncoordinated, highlighting the role of metal coordination in modulating molecular geometry . Similar behavior is expected for the 4-chloro variant, though steric effects from the chlorine position may influence ligand-metal binding efficiency.

Biological Activity

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, an organic compound with the molecular formula C12H11ClN4O2, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring, an amino group, and a benzoate ester. The molecular weight is approximately 263.68 g/mol. Its structure is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrimidine Derivative : The starting material is treated with appropriate reagents to introduce the chlorinated pyrimidine moiety.

- Coupling Reaction : The chlorinated pyrimidine is coupled with methyl 4-aminobenzoate under controlled conditions.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Recent advancements in synthetic methods have optimized the reaction time significantly, reducing it from 69 hours to approximately 90 minutes while improving yields from 18.5% to 21%.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains and shown effective inhibition, with some derivatives achieving IC50 values in the nanomolar range.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | IC50 Value (nM) |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | 50 |

| Escherichia coli | 15 µg/mL | 75 |

| Pseudomonas aeruginosa | 20 µg/mL | 100 |

Anticancer Activity

This compound has also been identified as a key intermediate in synthesizing various purine and pyrimidine derivatives with potential anticancer activities. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting that this compound may play a role in cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes research.

- Receptor Modulation : The compound has been shown to bind to certain receptor proteins, modulating their activity and leading to significant biological effects such as apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate?

The compound can be synthesized via nucleophilic substitution reactions. A representative approach involves reacting 4-chloro-2-aminopyrimidine with methyl 4-aminobenzoate under controlled conditions. Key steps include temperature optimization (e.g., refluxing in ethanol at 80°C for 12 hours) and purification via recrystallization from ethanol or acetone. Reaction progress is monitored using TLC, and intermediates are confirmed via -NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for pyrimidine and benzoate moieties) .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation employs spectroscopic and crystallographic techniques:

- NMR spectroscopy : -NMR identifies aromatic protons and hydrogen bonding (e.g., NH protons at δ 10.2–10.5 ppm). -NMR confirms carbonyl (C=O) at ~165 ppm and pyrimidine carbons at ~155–160 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–Cl = 1.73 Å) and hydrogen-bonding networks (N–H···N and C–H···O interactions). SHELXL software refines the structure to R-factors < 0.05 .

Q. What are the critical crystallographic parameters for this compound?

SCXRD data reveal:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic (P1) |

| Unit cell dimensions | |

| Angles | |

| Volume | |

| Z-value | 2 |

| These parameters are critical for understanding packing interactions and polymorphism risks . |

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement?

Contradictions in refinement (e.g., high R-factors or thermal displacement outliers) are addressed via:

Q. What strategies optimize reaction yields in the synthesis of this compound?

Yield optimization involves:

Q. How can computational modeling predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:

Q. What experimental protocols assess the compound’s potential in agrochemical applications?

Bioactivity testing includes:

- Herbicidal assays : Inhibition of acetolactate synthase (ALS) via spectrophotometric analysis (IC determination).

- Insecticidal screens : Topical application on model organisms (e.g., Drosophila melanogaster) with mortality rates monitored over 72 hours .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.